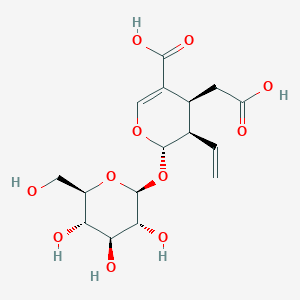

Secologanoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S)-4-(carboxymethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5-7,9,11-13,15-17,20-22H,1,3-4H2,(H,18,19)(H,23,24)/t6-,7+,9-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTONEMDTVVDMY-GRTPNEQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Secologanoside Biosynthesis Pathway in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the secologanoside biosynthesis pathway in Catharanthus roseus (Madagascar periwinkle). Secologanoside is a pivotal seco-iridoid monoterpenoid that serves as a precursor for the entire family of terpenoid indole (B1671886) alkaloids (TIAs). Many TIAs, such as the anticancer agents vinblastine (B1199706) and vincristine, are of significant pharmaceutical importance.[1][2][3][4] Understanding and manipulating this pathway is crucial for the metabolic engineering and sustainable production of these valuable compounds.

The Core Biosynthetic Pathway

The biosynthesis of secologanoside is a multi-step enzymatic process that begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3] The pathway proceeds through a series of oxidation, reduction, glycosylation, and methylation reactions, catalyzed by a cascade of specific enzymes.[1] Although the pathway has been investigated for decades, the complete sequence of enzymes was only fully elucidated in the 2010s.[1][5]

The pathway initiates in the internal phloem-associated parenchyma (IPAP) cells of the plant and concludes in the leaf epidermis, where secologanoside is condensed with tryptamine (B22526) to form strictosidine, the universal precursor for all TIAs.[5][6]

Figure 1: The enzymatic steps of the secologanoside biosynthesis pathway.

Key Enzymes in the Secologanoside Pathway

The table below summarizes the key enzymes involved in the conversion of Geranyl Pyrophosphate (GPP) to secologanin.

| Enzyme | Abbreviation | Function | Cellular Location (in C. roseus) |

| Geraniol Synthase | GES | Converts GPP to geraniol. | IPAP Cells |

| Geraniol 10-Hydroxylase | G10H/G8O | Hydroxylates geraniol to 10-hydroxygeraniol.[3] | IPAP Cells |

| 10-Hydroxygeraniol Oxidoreductase | 10HGO | Catalyzes the oxidation of 10-hydroxygeraniol.[7] | IPAP Cells |

| Iridoid Synthase | IS | Cyclizes 10-oxogeranial to form nepetalactol.[7] | IPAP Cells |

| Iridoid Oxidase | IO | Oxidizes the iridoid ring. | IPAP Cells |

| 7-Deoxyloganetic Acid Glucosyltransferase | 7DLGT | Glycosylates 7-deoxyloganetic acid.[7] | IPAP Cells |

| 7-Deoxyloganic Acid Hydroxylase | 7DLH | Hydroxylates 7-deoxyloganin to produce loganic acid.[7] | IPAP Cells |

| Loganic Acid O-Methyltransferase | LAMT | Methylates loganic acid to form loganin.[1][8] | Epidermal Cells |

| Secologanin Synthase | SLS | Catalyzes the oxidative cleavage of loganin to form secologanin.[1][7][9] | Epidermal Cells |

Transcriptional Regulation of the Pathway

The expression of secologanoside biosynthetic genes is tightly controlled by a network of transcription factors (TFs), primarily from the APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) and basic helix-loop-helix (bHLH) families. These TFs respond to developmental cues and environmental stimuli, particularly the phytohormone jasmonate (JA).[10]

Key transcriptional regulators include:

-

ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins (ORCA2, ORCA3, ORCA4, ORCA5): These AP2/ERF TFs are major activators of many TIA pathway genes.[5][11][12] ORCA3, for instance, upregulates genes like TDC, STR, and SLS.[11]

-

BIS (bHLH Iridoid Synthesis) proteins (BIS1, BIS2): These bHLH TFs specifically regulate the early steps of the seco-iridoid pathway. Overexpression of BIS1 leads to increased expression of genes upstream of LAMT and accumulation of seco-iridoid precursors.[10][11]

-

CrMYC2: A master bHLH regulator that acts upstream of other TFs, including the ORCAs, to mediate the jasmonate response of the TIA pathway.[10]

Figure 2: Simplified regulatory network of key transcription factors.

Experimental Methodologies

The analysis of secologanoside and related TIA pathway intermediates relies heavily on chromatographic and spectroscopic techniques.

General Workflow for Metabolite Analysis

A typical workflow for the extraction and quantification of secologanoside and other TIAs involves several key steps, from sample preparation to data analysis.

Figure 3: A generalized experimental workflow for TIA analysis.

Protocol: Extraction and HPLC Analysis of Secologanoside

This protocol provides a generalized method for the extraction and analysis of iridoid glucosides and alkaloids from C. roseus plant material. Specific parameters may require optimization.

1. Extraction:

-

Objective: To extract TIAs and their precursors from plant tissue.

-

Procedure:

-

Harvest fresh plant material (e.g., leaves), flash-freeze in liquid nitrogen, and lyophilize.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1.0 mL of 80% methanol (MeOH). Vortex vigorously for 1 minute.

-

Sonicate the mixture in a water bath for 30 minutes at room temperature.

-

Centrifuge at 14,000 x g for 15 minutes to pellet the cell debris.

-

Carefully transfer the supernatant to a new tube. This is the crude extract.

-

For analysis, filter the extract through a 0.22 µm syringe filter into an HPLC vial.[13][14]

-

2. High-Performance Liquid Chromatography (HPLC) Analysis:

-

Objective: To separate and quantify secologanoside and other compounds in the extract.

-

Instrumentation & Conditions:

-

System: An HPLC system equipped with a photodiode array (DAD) or UV detector and coupled to a mass spectrometer (MS) for definitive identification.[13]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[13]

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid.

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid or acetic acid.

-

Gradient Elution: A typical gradient might be:

-

0-5 min: 5% B

-

5-35 min: Linear gradient from 5% to 60% B

-

35-40 min: Linear gradient from 60% to 100% B

-

40-45 min: Hold at 100% B

-

45-50 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor at multiple wavelengths, typically 240 nm for secologanoside and other iridoids. A DAD allows for the acquisition of full UV spectra to aid in peak identification.[13]

-

-

Quantification:

-

Prepare a series of standard solutions of authentic secologanoside of known concentrations.

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the plant extracts.

-

Calculate the concentration of secologanoside in the samples by interpolating their peak areas from the calibration curve.

-

Quantitative Data Summary

Quantitative analysis of pathway intermediates is essential for identifying metabolic bottlenecks and guiding engineering efforts. The data below is representative of typical findings, though absolute values vary significantly based on plant age, tissue type, and experimental conditions.

Table 1: Representative TIA Content in C. roseus Leaves

| Compound | Content Range (µg/g Dry Weight) | Notes |

| Loganic Acid | 50 - 500 | Precursor to loganin. |

| Secologanin | 100 - 1000 | Key iridoid precursor. |

| Tryptamine | 10 - 100 | Indole precursor. |

| Strictosidine | 200 - 2000 | First committed TIA intermediate. |

| Catharanthine | 100 - 800 | A major monomeric TIA.[15] |

| Vindoline | 200 - 1500 | A major monomeric TIA, found primarily in leaves. |

| Vinblastine | 0.5 - 10 | Dimeric anticancer alkaloid, very low abundance. |

| Vincristine | 0.1 - 2 | Dimeric anticancer alkaloid, extremely low abundance.[15] |

Note: These values are compiled from various literature sources and serve as a general reference. Actual concentrations can differ substantially.

Conclusion and Future Prospects

The complete elucidation of the secologanoside biosynthesis pathway has been a landmark achievement in plant biochemistry. It has opened the door for metabolic engineering strategies aimed at increasing the production of valuable TIAs.[1][16] Future research will likely focus on:

-

Transport Mechanisms: Understanding how intermediates are transported between different cell types (IPAP and epidermis) and subcellular compartments.[17]

-

Regulatory Network Engineering: Fine-tuning the expression of key transcription factors like BIS and ORCA to channel metabolic flux towards desired products.[12]

-

Synthetic Biology: Reconstituting the entire pathway in microbial or alternative plant hosts (e.g., Nicotiana benthamiana) to create sustainable and scalable production platforms.[1][5]

This guide provides a foundational understanding of the secologanoside pathway, offering a critical knowledge base for professionals engaged in natural product chemistry, drug discovery, and plant biotechnology.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyjournal.org [microbiologyjournal.org]

- 4. Enzymology of indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The seco-iridoid pathway from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. Analysis of Terpenoid Indole Alkaloids, Carotenoids, Phytosterols, and NMR-Based Metabolomics for Catharanthus roseus Cell Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. cris.vtt.fi [cris.vtt.fi]

- 17. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

Secologanoside: A Comprehensive Technical Guide to its Natural Sources and Distribution in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanoside, a prominent secoiridoid glycoside, serves as a crucial intermediate in the biosynthesis of numerous biologically active terpenoid indole (B1671886) alkaloids. Its widespread distribution across various plant families underscores its significance in plant defense mechanisms and renders it a molecule of substantial interest for pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources, distribution, and biosynthesis of secologanoside. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols for its extraction, isolation, and analysis, aiming to equip researchers with the necessary information for its effective study and utilization.

Biosynthesis of Secologanoside

The biosynthesis of secologanoside is an intricate enzymatic process that originates from the iridoid pathway. Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran skeleton. The pathway commences with the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form geranyl diphosphate (GPP).[1]

The key steps in the biosynthesis of secologanoside are as follows:

-

Formation of Geraniol (B1671447): Geranyl diphosphate (GPP) is hydrolyzed by geraniol synthase (GES) to produce geraniol.[2]

-

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at the C8 position by geraniol-8-hydroxylase (G8H), a cytochrome P450 monooxygenase, to yield 8-hydroxygeraniol.[1][3] This is followed by a two-step oxidation by 8-hydroxygeraniol oxidase (8HGO) to form 8-oxogeranial.[3]

-

Cyclization to Iridodial: The crucial cyclization of 8-oxogeranial to form the iridoid skeleton is catalyzed by iridoid synthase (ISY). This reaction proceeds through a highly reactive 8-oxocitronellyl enol/enolate intermediate to produce iridodial.[1]

-

Formation of Loganin (B1675030): Iridodial then undergoes a series of enzymatic conversions, including oxidation and methylation, to form loganin. While the exact intermediates can vary between species, deoxyloganin (B1203946) is a key precursor to loganin. Tracer experiments have indicated that 10-hydroxylation of geraniol is a primary step in its conversion to loganin in Vinca rosea.[4]

-

Cleavage to Secologanin (B1681713): The cyclopentane (B165970) ring of loganin is cleaved by secologanin synthase (SLS), a cytochrome P450 enzyme, to yield secologanin.

-

Formation of Secologanoside: Secologanin is then converted to secologanoside, although the specific enzymatic step for this final conversion is less commonly detailed in general pathway overviews. It is important to note that secologanic acid is a closely related compound and can exist in equilibrium with other forms.[5]

The biosynthetic pathway leading to secologanin, the immediate precursor to many terpenoid indole alkaloids, is a focal point of research for metabolic engineering to enhance the production of valuable pharmaceuticals.[6]

Natural Sources and Distribution

Secologanoside and related secoiridoids are distributed across a diverse range of plant families. Their presence is a significant chemotaxonomic marker. Notable families and species containing secologanoside include:

-

Rubiaceae (Coffee family): This family is a rich source of secoiridoids, which are precursors to the vast array of monoterpene indole alkaloids found within this group.[7][8] Species such as Neolamarckia cadamba contain related compounds derived from secologanin.[7]

-

Gentianaceae (Gentian family): Secologanoside has been identified in species of this family, such as Gentianella nitida.[9] The family is well-known for a wide variety of secoiridoid glucosides.[5][10]

-

Cornaceae (Dogwood family): Species within this family are also known to produce secoiridoids like secologanoside.[11]

-

Caprifoliaceae (Honeysuckle family): Lonicera japonica (Japanese honeysuckle) is a significant source of secologanoside and its derivatives, such as secoxyloganin (B110862).[9][11][12] It is one of the most abundant iridoids in this plant.[12][13]

-

Oleaceae (Olive family): This family is another major source of secoiridoids.

-

Lamiaceae (Mint family): While known for other iridoids like nepetalactone, some members of the mint family also produce related compounds.[14]

The distribution of secologanoside within the plant can vary. In Lonicera japonica, for instance, iridoids including secologanoside have been identified in the flower buds, leaves, and stems.[13][15]

Quantitative Analysis of Secologanoside in Plants

The concentration of secologanoside can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage. The following table summarizes some reported quantitative data for secologanoside and related compounds.

| Plant Species | Plant Part | Compound | Concentration | Analytical Method | Reference |

| Lonicera caerulea var. kamtschatica 'Klon 44' | Berries | Secoxyloganin | 13.30 mg/100 g fw | Not Specified | [11] |

| Lonicera caerulea var. kamtschatica 'Leningradskii Velikan' | Berries | Secoxyloganin | 0.88 mg/100 g fw | Not Specified | [11] |

| Lonicera japonica | Leaves | Secoxyloganin | 5.4 mg/g | Disk Diffusion Assay | [11] |

| Lonicera japonica | Flowers | Secoxyloganin | - | HPLC-DAD | [16] |

Note: Data for the closely related secoxyloganin is included due to the frequent co-occurrence and structural similarity to secologanoside.

Experimental Protocols for Isolation and Quantification

The isolation and quantification of secologanoside from plant matrices typically involve extraction followed by chromatographic separation and detection.

Extraction

A general protocol for the extraction of secoiridoids from plant material is as follows:

-

Sample Preparation: The plant material (e.g., dried and powdered leaves, flowers) is accurately weighed.

-

Solvent Extraction: The sample is extracted with a polar solvent, most commonly methanol (B129727) or an aqueous methanol solution (e.g., 80% methanol).[16]

-

Extraction Method: Techniques such as ultrasonication, Soxhlet extraction, or simple maceration can be employed.[16][17] Ultrasonication for a period such as 90 minutes, repeated multiple times, is a common method.[16]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of secologanoside.[18]

-

Sample Preparation for HPLC: The crude extract is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration (e.g., 20 mg/mL).[16] The solution is then filtered through a syringe filter (e.g., 0.45 µm) prior to injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.[16]

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent like acetonitrile is common.[15][16]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[15]

-

Detection: A Diode Array Detector (DAD) or UV detector is used. Secoiridoids are often monitored at wavelengths around 205 nm to 254 nm.[16]

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated using certified reference standards of secologanoside.

Structural Elucidation

For the unambiguous identification and structural elucidation of secologanoside, spectroscopic techniques are employed, primarily:

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides information on the molecular weight and fragmentation pattern of the compound.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for determining the precise chemical structure.[9][20]

Conclusion

Secologanoside remains a pivotal molecule in the study of plant secondary metabolism, particularly in the biosynthesis of terpenoid indole alkaloids. Its presence across numerous plant families, including Rubiaceae, Gentianaceae, and Caprifoliaceae, highlights its evolutionary significance. This guide has detailed its biosynthetic origins from the iridoid pathway and provided an overview of its natural distribution. The outlined experimental protocols for extraction and HPLC-based quantification offer a foundational methodology for researchers. Further investigation into the quantitative distribution of secologanoside across a wider range of species and the elucidation of the regulatory mechanisms governing its biosynthesis will continue to be critical areas of research, with implications for drug discovery and metabolic engineering.

References

- 1. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of loganin and the indole alkaloids from hydroxygeraniol–hydroxynerol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Secologanoside | CAS:59472-23-0 | Manufacturer ChemFaces [chemfaces.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Research Progress on Chemical Constituents of Lonicerae japonicae flos - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential Application of Lonicera japonica Extracts in Animal Production: From the Perspective of Intestinal Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e-nps.or.kr [e-nps.or.kr]

- 17. env.go.jp [env.go.jp]

- 18. mdpi.com [mdpi.com]

- 19. Spectra Analysis and Plants Research 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

Secologanoside: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanoside, a key secoiridoid glycoside, stands as a pivotal intermediate in the biosynthesis of numerous biologically active terpenoid indole (B1671886) alkaloids. Its discovery and subsequent research have unveiled a spectrum of pharmacological activities, positioning it as a molecule of significant interest in the fields of phytochemistry and drug development. This technical guide provides an in-depth historical overview of secologanoside research, detailing its discovery, isolation, and structural elucidation. Furthermore, it delves into the intricate biosynthetic pathway leading to its formation, outlines key experimental protocols for its study, and presents its known pharmacological effects with a focus on underlying molecular mechanisms.

Discovery and Historical Overview

Key Milestones in Secologanoside Research:

-

Mid-20th Century: Initial studies on iridoid glycosides lay the groundwork for the eventual discovery of secoiridoids.

-

Late 20th Century: Isolation and structural characterization of secologanoside from various plant sources using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Early 21st Century: Elucidation of the secologanoside biosynthetic pathway and the identification of key enzymes such as secologanin (B1681713) synthase.

-

Ongoing Research: Exploration of the diverse pharmacological activities of secologanoside and its potential therapeutic applications.

Structural Elucidation

The definitive structure of secologanoside was determined through a combination of chemical and spectroscopic methods.

Chemical Structure:

Secologanoside possesses the molecular formula C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol [1]. Its IUPAC name is (2S,3R,4S)-4-(carboxymethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid[1].

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the structural determination of secologanoside.

Table 1: ¹³C NMR Spectral Data of Secologanoside

| Atom No. | Chemical Shift (δ) ppm |

| 1 | 97.9 |

| 3 | 152.1 |

| 4 | 110.2 |

| 5 | 30.8 |

| 6 | 134.5 |

| 7 | 45.9 |

| 8 | 41.5 |

| 9 | 51.7 |

| 10 | 116.3 |

| 11 | 172.5 |

| 1' | 99.8 |

| 2' | 74.5 |

| 3' | 77.8 |

| 4' | 71.3 |

| 5' | 78.1 |

| 6' | 62.5 |

Source: SpectraBase[2]

¹H NMR Spectral Data of Secologanoside:

Biosynthesis of Secologanoside

Secologanoside is synthesized via the secoiridoid pathway, which is a branch of the terpenoid biosynthesis pathway. The pathway begins with geranyl pyrophosphate (GPP) and involves a series of enzymatic reactions. A key step is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, catalyzed by the cytochrome P450 enzyme, secologanin synthase.

Caption: Biosynthetic pathway of secologanoside from geranyl pyrophosphate.

Experimental Protocols

Extraction and Isolation of Secologanoside from Lonicera japonica

This protocol is adapted from methods used for the isolation of iridoid glycosides from Lonicera japonica.

I. Extraction:

-

Plant Material Preparation: Air-dry the flower buds of Lonicera japonica and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with 80% ethanol (B145695) at room temperature for 24 hours. Repeat the extraction process three times.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Purification:

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol to fractionate the compounds based on polarity. Secologanoside is expected to be enriched in the n-butanol fraction.

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel column.

-

Elute with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20) to separate the major components.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and visualize with a spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing secologanoside using a C18 reversed-phase preparative HPLC column.

-

Use a gradient elution system with acetonitrile (B52724) and water (both containing 0.1% formic acid) as the mobile phase.

-

Monitor the elution at a suitable wavelength (e.g., 240 nm) to collect the pure secologanoside.

-

Caption: General workflow for the extraction and purification of secologanoside.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): For the analysis and quantification of secologanoside, a C18 reversed-phase column with a gradient of acetonitrile and water (with 0.1% formic acid) is typically used. Detection is performed using a UV detector.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used for the determination of the molecular weight and for structural fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are essential for the complete structural elucidation and confirmation of secologanoside.

Pharmacological Activities and Mechanism of Action

Secologanoside has been reported to exhibit a range of biological activities.

Table 2: Summary of Reported Pharmacological Activities of Secologanoside

| Activity | Assay | Results (IC₅₀/EC₅₀) | Reference |

| Anti-inflammatory | Inhibition of IL-6 and IL-12 p40 production in LPS-stimulated BMDCs | IC₅₀ values between 1.8 and 24.1 µM for related secobutanolides | [3] |

| Cytotoxic | MTT assay against various cancer cell lines | Moderate activity reported for extracts containing secologanoside | - |

| Antioxidant | DPPH radical scavenging assay | EC₅₀ values reported for various natural extracts containing secoiridoids | [4][5] |

| Anti-complementary | Hemolysis test | Activity-directed isolation has been performed | - |

| Allelopathic | Root growth inhibition of rice seedlings | - | - |

| Anti-elastase | Spectrophotometric assay | - | - |

Note: Specific IC₅₀/EC₅₀ values for pure secologanoside are not consistently reported across all studies and may vary depending on the specific assay conditions.

Potential Mechanisms of Action: Modulation of Inflammatory Signaling Pathways

While direct studies on the molecular mechanisms of secologanoside are emerging, many natural products with anti-inflammatory properties are known to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that secologanoside may inhibit this pathway by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by secologanoside.

MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, resulting in the expression of inflammatory mediators. Secologanoside may exert its anti-inflammatory effects by inhibiting the phosphorylation of one or more of the MAPK proteins.

Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Pathway Activation

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of secologanoside for 1-2 hours.

-

Stimulation: Induce an inflammatory response by treating the cells with an agonist like lipopolysaccharide (LPS) for a specific duration (e.g., 30 minutes for protein phosphorylation analysis).

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK).

-

Incubate with a suitable HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities to determine the effect of secologanoside on the phosphorylation of the target proteins.

Conclusion and Future Perspectives

Secologanoside remains a molecule of considerable scientific interest due to its central role in the biosynthesis of complex alkaloids and its own inherent pharmacological properties. This guide has provided a comprehensive overview of the current knowledge surrounding secologanoside, from its discovery and structural characterization to its biosynthesis and biological activities. Future research should focus on a more detailed elucidation of its molecular mechanisms of action, particularly in relation to inflammatory and proliferative diseases. Further investigation into its pharmacokinetic and pharmacodynamic profiles will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and scientists dedicated to advancing the field of natural product chemistry and drug discovery.

References

- 1. Secologanoside | C16H22O11 | CID 14136854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Alkaloid Diversity: A Technical Guide to the Role of Secologanoside in Terpenoid Indole Alkaloid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of secologanoside, a pivotal monoterpenoid precursor, and its indispensable role in the biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs). TIAs represent a vast and structurally diverse class of plant secondary metabolites, many of which are of profound pharmaceutical importance, including the anticancer agents vinblastine (B1199706) and vincristine (B1662923) isolated from Catharanthus roseus. Understanding the biosynthesis and regulation of secologanoside is fundamental to the metabolic engineering and synthetic biology efforts aimed at enhancing the production of these valuable compounds.

The Central Role of Secologanoside

Terpenoid indole alkaloid biosynthesis is a complex, highly compartmentalized process that conjoins two major metabolic pathways: the shikimate pathway, which provides the indole component, tryptamine (B22526), and the iridoid pathway, which yields the terpenoid moiety, secologanoside.[1][2] The condensation of these two precursors is the first committed and rate-limiting step, forming the universal TIA precursor, strictosidine (B192452).[3][4] Therefore, the availability of secologanoside is a critical determinant of the overall flux into the TIA pathway.

Biosynthesis of Secologanoside: The Iridoid Pathway

Secologanoside is a secoiridoid monoterpene glucoside. Its biosynthesis begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated primarily via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in TIA-producing plants.

The key steps culminating in secologanoside are:

-

Geraniol Formation: Geranyl diphosphate (GPP), formed from IPP and DMAPP, is hydrolyzed by Geraniol Synthase (GES) to produce geraniol.

-

Hydroxylation: The cytochrome P450 enzyme Geraniol 8-hydroxylase (G8H) (previously known as G10H) hydroxylates geraniol.[5]

-

Oxidation and Cyclization: A series of oxidation, reduction, and cyclization steps, involving enzymes such as 8-hydroxygeraniol oxidoreductase (8HGO) and Iridoid Synthase (IS) , convert 8-hydroxygeraniol into the characteristic cyclopentane-[c]-pyran ring structure of the iridoids.

-

Final Steps to Secologanin (B1681713): The iridoid intermediate, loganin, undergoes an oxidative cleavage of its cyclopentane (B165970) ring. This crucial reaction is catalyzed by Secologanin Synthase (SLS) , a cytochrome P450 enzyme (CYP72A1), to yield secologanin.[6][7][8]

Figure 1: Simplified biosynthetic pathway of secologanin.

The Gateway to TIA Diversity: Condensation and Deglycosylation

The convergence of the tryptamine and secologanoside pathways marks the genesis of the entire TIA family.

Strictosidine Formation

In the vacuole of plant cells, Strictosidine Synthase (STR) catalyzes the stereospecific Pictet-Spengler condensation of tryptamine and secologanoside to form 3-α(S)-strictosidine.[3][4] This reaction is fundamental, as strictosidine is the last common precursor to over 2,000 distinct TIA molecules.[9] The enzyme acts as a scaffold, increasing the local concentration of the substrates and orienting them to ensure the formation of the correct diastereomer.[3]

Activation by Deglycosylation

Strictosidine itself is relatively stable. The gateway to further chemical diversity is opened by Strictosidine β-D-Glucosidase (SGD) , an enzyme that hydrolyzes the glucose moiety from strictosidine.[9][10] This deglycosylation, which occurs after strictosidine is exported from the vacuole, generates a highly reactive and unstable aglycone. This intermediate can spontaneously rearrange into various reactive species, such as cathenamine (B1202132) and a dialdehyde (B1249045) form, which then serve as the substrates for numerous branch-specific enzymes (e.g., hydroxylases, oxidases, transferases) that create the vast array of TIA skeletons.[9]

Figure 2: The central role of secologanoside condensation.

Quantitative Data Summary

The efficiency of TIA biosynthesis is critically dependent on the kinetic properties of its enzymes and the cellular accumulation of its intermediates.

Enzyme Kinetic Parameters

The kinetic constants for the key enzymes STR and SGD have been characterized, providing insight into substrate affinity and turnover rates.

| Enzyme | Organism | Substrate | Km (mM) | Vmax / Specific Activity | Reference(s) |

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 0.83 | 5.85 nkat/mg | [11] |

| Secologanoside | 0.46 | 5.85 nkat/mg | [11] | ||

| Catharanthus roseus | Tryptamine | 2.3 | Not Reported | [12] | |

| Secologanoside | 3.4 | Not Reported | [12] | ||

| Strictosidine Glucosidase (SGD) | Rauvolfia serpentina | Strictosidine | 0.28 | 100% (Relative Activity) | [9] |

| Dolichantoside | 0.74 | 2.3% (Relative Activity) | [13] | ||

| Palicoside | 2.11 | 0.3% (Relative Activity) | [13] |

Note: Kinetic values can vary based on purification methods and assay conditions.

Metabolite Accumulation upon Elicitation

Elicitors, particularly methyl jasmonate (MJ), are potent inducers of the TIA pathway, leading to significant increases in the accumulation of secologanoside and downstream alkaloids.

| Elicitor (Concentration) | Culture System | Metabolite | Max. Fold Increase | Time Point | Reference(s) |

| Methyl Jasmonate (100 µM) | C. roseus cell culture | Ajmalicine (B1678821) | ~4-fold (300%) | Day 18 (elicited on Day 6) | [14] |

| Methyl Jasmonate (250 µM) | C. roseus hairy roots | Secologanin | ~2.5-fold | Not Specified | [15] |

| Strictosidine | ~4.7-fold | Not Specified | [15] | ||

| Tabersonine | ~3.0-fold | Not Specified | [15] | ||

| Chitooligosaccharides (150 mg/L) | C. roseus leaves | Vindoline | ~1.7-fold | 72 hours | [16] |

| Catharanthine | ~2.3-fold | 72 hours | [16] |

Experimental Protocols

Investigating the role of secologanoside requires robust methodologies for enzyme activity measurement, metabolite quantification, and gene expression analysis.

Protocol: HPLC-based Assay for Strictosidine Synthase (STR) Activity

This protocol is adapted from established methods for quantifying STR activity by monitoring substrate consumption or product formation.

-

Enzyme Extraction: Homogenize plant tissue or cultured cells in an appropriate extraction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0, with protease inhibitors and PVPP). Centrifuge to pellet debris and use the supernatant as the crude enzyme extract.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Phosphate or Tris-HCl buffer (pH 6.8-7.0)

-

2-5 mM Secologanoside

-

2-5 mM Tryptamine

-

50-100 µL of crude enzyme extract

-

Bring to a final volume of 200-500 µL with sterile water.

-

-

Incubation: Incubate the reaction at 30-37°C for 30-60 minutes. Stop the reaction by adding an equal volume of methanol (B129727) or by boiling.

-

Sample Preparation: Centrifuge the stopped reaction to pellet precipitated protein. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid. A typical starting condition could be 20% acetonitrile in 0.1% formic acid.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm (for tryptamine) and 225 nm (for strictosidine).

-

Quantification: Calculate the amount of strictosidine formed or tryptamine consumed by comparing peak areas to a standard curve of known concentrations.

-

Protocol: Quantitative Real-Time PCR (qRT-PCR) for TIA Pathway Gene Expression

This protocol outlines the relative quantification of transcripts for key genes like SLS, STR, and SGD.

-

RNA Extraction: Isolate total RNA from plant material using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with RNase-free DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript III) with oligo(dT) or random hexamer primers.

-

Primer Design: Design gene-specific primers for target genes (SLS, STR, SGD) and a stable reference gene (e.g., Actin, 40S ribosomal protein S9 (RPS9) for C. roseus) with an amplicon size of 100-250 bp.

-

qPCR Reaction: Prepare the qPCR reaction in a 10-20 µL volume:

-

1X SYBR Green qPCR Master Mix

-

150-400 nM of each forward and reverse primer

-

Diluted cDNA template (e.g., 25 ng)

-

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 2-5 min.

-

40 Cycles:

-

Denaturation: 95°C for 3-15 sec.

-

Annealing/Extension: 60°C for 30-60 sec.

-

-

Melt Curve Analysis: To verify amplicon specificity.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the CT value of the target gene to the reference gene.[16]

Protocol: Methyl Jasmonate (MJ) Elicitation of C. roseus Cell Cultures

This protocol describes a general procedure for inducing the TIA pathway in cell suspension cultures.

-

Culture Preparation: Grow C. roseus cell suspension cultures in a suitable medium (e.g., Gamborg's B5) under standard conditions (e.g., 25°C, dark, 120 rpm) until they reach the mid-exponential growth phase (typically 6-7 days post-subculture).

-

Elicitor Preparation: Prepare a sterile stock solution of methyl jasmonate in ethanol (B145695) or DMSO.

-

Elicitation: Aseptically add the MJ stock solution to the cell cultures to achieve a final concentration typically ranging from 10 µM to 250 µM.[14][15] An equivalent volume of the solvent should be added to control flasks.

-

Incubation and Sampling: Continue to incubate the cultures under the same conditions. Collect cell and media samples at various time points post-elicitation (e.g., 0, 12, 24, 48, 72, 96 hours) for metabolite and gene expression analysis.

-

Metabolite Extraction: Separate cells from the medium. Lyophilize the cells and extract metabolites with methanol. Analyze both the cell extract and the medium using HPLC or LC-MS.

Logical Workflow for Metabolic Engineering

Metabolic engineering strategies often target the secologanoside supply or its condensation to enhance TIA production. The following diagram illustrates a typical experimental workflow.

Figure 3: Workflow for a TIA metabolic engineering experiment.

Conclusion

Secologanoside stands at the crossroads of primary and secondary metabolism, serving as the essential terpenoid building block for the entire family of terpenoid indole alkaloids. Its synthesis via the iridoid pathway and its subsequent condensation with tryptamine represent critical control points that dictate the overall productivity of valuable TIAs. A thorough understanding of the enzymes involved, their kinetics, and the complex regulatory networks that govern this pathway is paramount. The data and protocols presented in this guide offer a robust framework for researchers aiming to unravel the remaining mysteries of TIA biosynthesis and to engineer plant or microbial systems for the sustainable and high-yield production of these vital natural medicines.

References

- 1. Production and metabolic engineering of terpenoid indole alkaloids in cell cultures of the medicinal plant Catharanthus roseus (L.) G. Don (Madagascar periwinkle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secologanin synthase - Wikipedia [en.wikipedia.org]

- 8. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]

- 11. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. Enhancement of ajmalicine production in Catharanthus roseus cell cultures with methyl jasmonate is dependent on timing and dosage of elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Secologanoside and Its Derivatives: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanoside is a prominent secoiridoid glycoside found in a variety of medicinal plants, most notably in the flower buds of Lonicera japonica (Japanese honeysuckle). As a key precursor in the biosynthesis of numerous monoterpene indole (B1671886) alkaloids, secologanoside and its derivatives have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth review of secologanoside, its biosynthesis, and the therapeutic potential of its key derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Chemical Structures and Properties

Secologanoside and its primary derivatives, secoxyloganin (B110862) and secologanic acid, share a core secoiridoid structure. Their chemical properties are summarized in the table below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Secologanoside | C₁₆H₂₂O₁₁ | 390.34 | Dicarboxylic acid with a glucose moiety. |

| Secoxyloganin | C₁₇H₂₄O₁₁ | 404.36 | Methyl ester derivative of secologanoside. |

| Secologanic Acid | C₁₆H₂₂O₁₀ | 374.34 | The aglycone of secologanoside. |

Biosynthesis of Secologanoside

Secologanoside is a pivotal intermediate in the biosynthesis of a vast array of biologically active compounds, particularly monoterpene indole alkaloids (MIAs). The biosynthetic pathway is a complex process involving multiple enzymatic steps. A simplified overview of this pathway is presented below.

The pathway begins with geranyl diphosphate (GPP), a common precursor for monoterpenes. Through a series of enzymatic reactions involving geraniol synthase (GES) and loganin synthase (SLS), loganin is converted to secologanin. Secologanin then serves as a crucial junction point. It can be glucosylated to form secologanoside or condense with tryptamine via strictosidine synthase (STR) to produce strictosidine, the precursor to thousands of MIAs.

Extraction and Isolation Protocols

The extraction and isolation of secologanoside and its derivatives from plant sources, such as Lonicera japonica, are critical for their study and potential therapeutic application. The following is a detailed experimental protocol for the extraction and isolation of these compounds.

Experimental Protocol: Extraction and Isolation from Lonicera japonica

1. Plant Material Preparation:

-

Fresh flower buds of Lonicera japonica are harvested and air-dried in the shade.

-

The dried buds are then ground into a fine powder.

2. Extraction:

-

The powdered plant material is extracted with 70% ethanol (B145695) at room temperature for 24 hours. This process is typically repeated three times to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is typically enriched with iridoid glycosides, is collected.

4. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water (e.g., 0%, 20%, 50%, 95%).

-

Fractions are monitored by thin-layer chromatography (TLC). Those containing secologanoside and its derivatives are pooled.

-

Further purification is achieved using repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.

-

Final purification to obtain high-purity compounds is often performed using preparative high-performance liquid chromatography (HPLC).

Pharmacological Activities and Quantitative Data

Secologanoside and its derivatives exhibit a range of pharmacological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.

Cytotoxic Activity

Secoxyloganin, a derivative of secologanoside, has demonstrated significant cytotoxic activity against various cancer cell lines.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Citation |

| Secoxyloganin | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 6.5 | [1][2] |

| Secoxyloganin | fR2 (Normal Breast Epithelial) | Growth Inhibition | 38 | [1][2] |

These findings highlight the potential of secoxyloganin as a selective anticancer agent, exhibiting greater potency against cancerous cells compared to normal cells.[1][2]

Anti-inflammatory and Antioxidant Activities

While specific IC₅₀ values for the anti-inflammatory activity of secologanoside and its derivatives are not yet widely established in the literature, their general anti-inflammatory and antioxidant properties are recognized. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. Further quantitative studies are needed to fully characterize their potency in these areas.

Molecular Mechanisms of Action: Modulation of Signaling Pathways

The therapeutic effects of many natural products, including iridoid glycosides, are often mediated through the modulation of key cellular signaling pathways. While direct evidence for secologanoside is still emerging, related compounds are known to influence the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of inflammatory genes. It is hypothesized that secologanoside derivatives may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation. This pathway consists of a cascade of kinases, including ERK, JNK, and p38 MAPK, which, upon activation, can lead to the expression of pro-inflammatory mediators. The anti-inflammatory effects of certain phytochemicals have been linked to the inhibition of MAPK phosphorylation.

Conclusion and Future Directions

Secologanoside and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the realm of oncology and inflammatory diseases. The data presented in this guide underscore the potent and selective cytotoxic effects of secoxyloganin against breast cancer cells. While the anti-inflammatory and antioxidant properties are well-recognized, further quantitative studies are imperative to fully elucidate their efficacy.

Future research should focus on:

-

Quantitative Pharmacological Studies: Determining the IC₅₀ values of secologanoside and its derivatives in various anti-inflammatory and antioxidant assays.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects.

-

In Vivo Studies: Translating the promising in vitro findings into animal models to assess their efficacy, safety, and pharmacokinetic profiles.

-

Derivative Synthesis: Synthesizing novel derivatives of secologanoside to enhance their potency, selectivity, and drug-like properties.

The comprehensive understanding of the biosynthesis, isolation, and pharmacological activities of secologanoside and its derivatives will pave the way for the development of novel and effective therapeutic agents for a range of human diseases.

References

Secologanoside: A Technical Guide for Researchers

Secaucus, NJ – December 14, 2025 – This technical guide provides an in-depth overview of Secologanoside, a secoiridoid glucoside of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, biological activities, and relevant experimental protocols.

Core Chemical and Physical Data

Secologanoside is a naturally occurring iridoid glycoside. Its fundamental properties are summarized in the table below.

| Property | Value | Citation |

| CAS Number | 59472-23-0 | [1][2][3][4] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][4] |

| Molecular Weight | 390.34 g/mol | [1][4] |

Biological Activities and Pharmacological Potential

Secologanoside has demonstrated a range of biological activities that are of interest for drug discovery and development. These include anti-inflammatory, anti-elastase, and allelopathic effects.

Anti-inflammatory Activity

Anti-elastase Activity

Secologanoside has been identified as an inhibitor of elastase, an enzyme implicated in tissue degradation in various inflammatory diseases. Specific IC50 values for Secologanoside's elastase inhibition are not consistently reported in publicly available literature, indicating a need for further quantitative studies to fully characterize this activity.

Allelopathic Potential

Secologanoside exhibits allelopathic properties, meaning it can influence the growth of other plants in its vicinity. This activity is concentration-dependent, with the potential to inhibit seed germination and seedling growth of competing plant species. Quantitative data on the specific concentration-response relationships for Secologanoside's allelopathic effects on various plant species would be valuable for agricultural and ecological research.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate study of Secologanoside. The following sections outline general methodologies for the extraction, isolation, purification, and quantitative analysis of this compound, as well as a common assay for evaluating its anti-inflammatory potential.

Extraction, Isolation, and Purification of Secologanoside

A general protocol for the extraction and purification of Secologanoside from plant material, such as the flowers of Lonicera japonica, is outlined below. This protocol is a composite of standard techniques in natural product chemistry and may require optimization depending on the specific plant matrix.

1. Extraction:

-

Sample Preparation: Air-dry and pulverize the plant material.

-

Solvent Extraction: Macerate or sonicate the powdered material with a suitable solvent, such as 80% methanol, at room temperature. Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). Secologanoside is expected to partition into the more polar fractions.

3. Chromatographic Purification:

-

Column Chromatography: Subject the polar fraction to column chromatography on silica (B1680970) gel or a suitable resin. Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, utilize preparative HPLC with a C18 column and a mobile phase gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Quantitative Analysis by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the quantification of Secologanoside in plant extracts and other matrices.

-

Chromatographic System: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a gradient pump.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Detection: Monitor the eluent at a wavelength where Secologanoside has significant absorbance, typically around 240 nm.

-

Quantification: Create a calibration curve using a certified reference standard of Secologanoside. The concentration of Secologanoside in the samples is then determined by comparing their peak areas to the calibration curve.

NF-κB Inhibition Assay

To investigate the anti-inflammatory mechanism of Secologanoside, an NF-κB reporter gene assay can be employed.

-

Cell Line: Utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element.

-

Treatment: Culture the cells and pre-treat them with varying concentrations of Secologanoside for a specified period.

-

Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Measurement: After incubation, measure the reporter gene expression. A decrease in reporter signal in the presence of Secologanoside indicates inhibition of the NF-κB pathway.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value to quantify the potency of Secologanoside as an NF-κB inhibitor.

Signaling Pathway

The anti-inflammatory effects of secoiridoids are often attributed to their modulation of key signaling pathways. While the precise signaling cascade directly targeted by Secologanoside requires further elucidation, a plausible mechanism involves the inhibition of the NF-κB pathway, a central mediator of inflammation.

Caption: Putative mechanism of Secologanoside's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

This diagram illustrates the potential mechanism by which Secologanoside may exert its anti-inflammatory effects. By inhibiting the IKK complex, Secologanoside could prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Conclusion

Secologanoside is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational understanding of its properties and the experimental approaches necessary for its study. Future research should focus on obtaining precise quantitative data for its biological activities and elucidating the specific molecular targets and signaling pathways it modulates. Such efforts will be crucial for advancing the development of Secologanoside-based therapeutics.

References

- 1. e-nps.or.kr [e-nps.or.kr]

- 2. [Simultaneous determination of seven compounds in Lonicera japonica by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling Secologanoside: A Technical Guide to Spectroscopic Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the confident identification of secologanoside, a key secoiridoid glycoside of significant interest in natural product research and drug discovery. This document details its characteristic Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its isolation and analysis, and presents a logical workflow for its characterization.

Spectroscopic Data for Secologanoside Identification

The unique structural features of secologanoside give rise to a distinct spectroscopic fingerprint. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data essential for its identification.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of secologanoside, typically recorded in deuterated methanol (B129727) (CD₃OD), reveal characteristic signals corresponding to its iridoid core, vinyl group, and glucose moiety.

Table 1: ¹H NMR Spectroscopic Data of Secologanoside (in CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 7.48 | s | |

| 3 | 5.75 | d | 2.0 |

| 5 | 3.09 | m | |

| 6α | 1.95 | m | |

| 6β | 2.15 | m | |

| 7 | - | - | - |

| 8 | 5.75 | ddd | 17.2, 10.4, 7.2 |

| 9 | 2.55 | m | |

| 10α | 5.25 | d | 17.2 |

| 10β | 5.18 | d | 10.4 |

| 11 | 3.68 | s | |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.20 | t | 8.0 |

| 3' | 3.38 | t | 8.8 |

| 4' | 3.28 | t | 9.2 |

| 5' | 3.35 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.6 |

Table 2: ¹³C NMR Spectroscopic Data of Secologanoside (in CD₃OD) [1]

| Position | Chemical Shift (δ, ppm) |

| 1 | 152.0 |

| 3 | 114.5 |

| 4 | 29.8 |

| 5 | 46.5 |

| 6 | 32.0 |

| 7 | 131.0 |

| 8 | 135.5 |

| 9 | 51.8 |

| 10 | 118.0 |

| 11 | 169.0 |

| 1' | 100.2 |

| 2' | 74.8 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 78.2 |

| 6' | 62.8 |

Mass Spectrometry Data

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of secologanoside.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Secologanoside

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 391.1235 | 391.1231 |

| [M+Na]⁺ | 413.1054 | 413.1050 |

| [M-H]⁻ | 389.1089 | 389.1092 |

The MS/MS fragmentation of the protonated molecule [M+H]⁺ typically shows a characteristic loss of the glucose moiety (162 Da), resulting in a prominent fragment ion at m/z 229.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and spectroscopic analysis of secologanoside.

Isolation of Secologanoside from Fraxinus excelsior Leaves

This protocol outlines a general procedure for the extraction and purification of secologanoside from the leaves of Fraxinus excelsior (Ash).

Materials and Reagents:

-

Air-dried and powdered leaves of Fraxinus excelsior

-

Methanol (MeOH)

-

Water (H₂O)

-

Solid-phase extraction (SPE) column (e.g., C18)

-

High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18)

Procedure:

-

Extraction: Macerate the powdered leaves with 80% aqueous methanol at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Solid-Phase Extraction (SPE): Dissolve the crude extract in water and load it onto a pre-conditioned C18 SPE column.

-

Fractionation: Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% MeOH). Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC.

-

Preparative HPLC: Pool the fractions containing secologanoside and subject them to preparative HPLC on a C18 column. Use an isocratic or gradient elution with a mobile phase of methanol and water to isolate pure secologanoside.

-

Purity Confirmation: Confirm the purity of the isolated secologanoside by analytical HPLC and spectroscopic methods (NMR, MS).

NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified secologanoside in 0.5 mL of deuterated methanol (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra at room temperature.

-

For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Use standard parameters for 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for complete structural assignment.

UPLC-ESI-QTOF-MS Analysis

Instrumentation:

-

An ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Dissolve a small amount of the purified secologanoside or the plant extract in the initial mobile phase to a concentration of approximately 10-100 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive and/or negative ESI.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-120 °C.

-

Desolvation Temperature: 300-400 °C.

-

Acquisition Range: m/z 100-1000.

-

MS/MS: For fragmentation studies, select the precursor ion of secologanoside and apply a collision energy of 10-30 eV.

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the key logical and experimental workflows for the identification of secologanoside.

References

Methodological & Application

Application Notes and Protocols for Secologanoside Extraction from Natural Sources

Introduction

Secologanoside, a prominent secoiridoid glycoside, is a key intermediate in the biosynthesis of a wide array of biologically active terpenoid indole (B1671886) alkaloids. Found in various plant species, it serves as a valuable precursor in the synthesis of numerous pharmaceutical compounds. The efficient extraction of secologanoside from its natural sources is a critical step for research, development, and commercial production of these important medicines. This document provides detailed application notes and standardized protocols for the extraction of secologanoside, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources

Secologanoside and its derivatives are predominantly found in plants from the Caprifoliaceae, Gentianaceae, and Oleaceae families. Key sources include:

-

Honeysuckle (Lonicera japonica, Lonicera confusa): The flower buds and stems are rich in secologanoside and related compounds.[1][2]

-

Snowberry (Symphoricarpos albus): The fruit of this plant is a known source of secologanin (B1681713).[3]

-

Forsythia suspensa : While primarily known for forsythoside (B13851194) A and phillyrin, it also contains related secoiridoid glucosides.[4]

Extraction Methodologies

Several methods have been developed for the extraction of secologanoside from plant materials. The choice of method depends on factors such as the desired yield, purity, cost, and environmental impact. The most common techniques include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of secologanoside and related compounds. This data allows for a comparative analysis of the efficiency of different extraction methods and conditions.

Table 1: Comparison of Extraction Methods for Secologanin from Symphoricarpos albus

| Extraction Method | Solvent | Yield (mg/g fresh weight) | Reference |

| Ultrasonication | Methanol | 3.35 ± 0.24 | [3] |

| Ultrasonication | Water | Lower than Methanol | [3] |

| Microwave-Assisted Extraction | Not specified | Lower than Ultrasonication | [3] |

| Hot Water Extraction | Water | Lower than Ultrasonication | [3] |

Table 2: Extraction of Iridoid Glycosides from Lonicera Species

| Plant Material | Extraction Method | Solvent | Total Iridoid Glycoside Content (%) | Secologanin Acid Content (%) | Reference |

| Lonicera japonica (Honeysuckle) | Water Decoction | Water | 78.3 | 65.6 | [1] |

| Lonicera confusa | Water Decoction | Water | 75.5 | 27.6 | [1] |

| Lonicera japonica (Honeysuckle) | Soaking | Water | 78.8 | 64.0 | [1] |

Table 3: Optimized Extraction of Bioactive Compounds from Forsythia suspensa Leaves

| Method | Target Compound | Optimal Conditions | Yield (%) | Reference |

| β-Cyclodextrin-Assisted | Forsythoside A | Solid-liquid ratio: 1:36.3, Temp: 75.25 °C, pH: 3.94 | 11.80 ± 0.141 | [4] |

| Phillyrin | 5.49 ± 0.078 | [4] | ||

| Phillygenol | 0.319 ± 0.004 | [4] | ||

| Chitosan-Assisted | Forsythoside A | Solid-liquid ratio: 1:52 g/mL, Temp: 80 °C, Time: 120 min | 3.23 ± 0.27 | [5][6][7] |

| Phillyrin | 1.68 ± 0.16 | [5][6][7] |

Experimental Protocols

The following are detailed protocols for the extraction of secologanoside from plant materials.

Protocol 1: Conventional Solvent Extraction

This protocol is a general method for the extraction of secologanoside using conventional heating and solvent methods.

1. Sample Preparation:

- Air-dry the plant material (e.g., honeysuckle flower buds) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.

- Grind the dried material into a coarse powder using a mechanical grinder.

2. Extraction:

- Place 100 g of the powdered plant material into a round-bottom flask.

- Add a solvent (e.g., water or 70% ethanol) at a solid-to-liquid ratio of 1:12 (w/v).

- Reflux the mixture at 80°C for 2 hours.

- Allow the mixture to cool and then filter through cheesecloth or a Büchner funnel to separate the extract from the solid residue.

- Repeat the extraction process on the residue one more time to maximize the yield.

- Combine the filtrates from both extractions.

3. Concentration and Purification:

- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

- For further purification, the crude extract can be subjected to column chromatography using macroporous resins (e.g., HPD-722 or AB-8).[8]

- Elute the column with a stepwise gradient of ethanol (B145695) in water (e.g., 10%, 30%, 50%, 80%) to separate the secologanoside from other compounds.[8]

- Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Pool the fractions containing pure secologanoside and evaporate the solvent to obtain the final product.

A[label="Plant Material (e.g., Honeysuckle)"];

B[label="Drying and Grinding"];

C [label="Solvent Extraction (Water or Ethanol)\nSolid-Liquid Ratio: 1:12\nTemperature: 80°C\nTime: 2 hours (2 cycles)"];

D [label="Filtration"];

E [label="Combined Filtrate"];

F [label="Solid Residue (Discard)"];

G [label="Concentration (Rotary Evaporator)"];

H [label="Crude Secologanoside Extract"];

I[label="Purification (Column Chromatography)"];

J [label="Pure Secologanoside"];

A -> B;

B -> C;

C -> D;

D -> E;

D -> F [style=dashed];

E -> G;

G -> H;

H -> I;

I -> J;

}

Caption: Workflow for Conventional Solvent Extraction of Secologanoside.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time.

1. Sample Preparation:

- Prepare the dried and powdered plant material as described in Protocol 1.

2. Extraction:

- Place 50 g of the powdered plant material into an extraction vessel.

- Add a solvent, such as methanol, at a solid-to-liquid ratio of 1:20 (w/v).

- Place the vessel in an ultrasonic bath or use a probe-type sonicator.

- Apply ultrasonic waves at a frequency of 40 kHz and a power of 150 W for 30 minutes at room temperature.[9]

- After sonication, filter the mixture to separate the extract.

3. Concentration and Purification:

- Follow the same concentration and purification steps as outlined in Protocol 1.

A[label="Prepared Plant Material"];